

# Technical Guide: (S)-2-Amino-1-phenylethanol

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## Compound of Interest

Compound Name: (S)-2-Amino-1-phenylethanol

CAS No.: 56613-81-1

Cat. No.: B3042313

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CAS Number: 56613-81-1 Stereochemistry: (S)-(+)  
Synonyms: (S)-Phenylglycinol, (S)-(+)-Hydroxyphenethylamine[1][2]

## Executive Summary

**(S)-2-Amino-1-phenylethanol** is a chiral amino alcohol serving as a pivotal intermediate in the synthesis of adrenergic agonists, chiral auxiliaries, and complex pharmaceutical active ingredients (APIs).[1] Unlike its racemic counterpart (CAS 7568-93-6), the enantiopure (S)-isomer is essential for ensuring stereochemical integrity in drug candidates, particularly those targeting adrenergic receptors where chirality dictates potency and toxicity.[1] This guide synthesizes chemical and biocatalytic production routes, analytical standards, and handling protocols for high-purity applications.

## Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The (S)-enantiomer is characterized by a specific optical rotation and distinct solid-state properties compared to the racemate.[1]

## Table 1: Core Technical Specifications

Property	Specification	Notes
CAS Number	56613-81-1	Specific to (S)-isomer.[1][2][3] Racemate is 7568-93-6.[1][4] [5][6][7]
Molecular Formula		
Molecular Weight	137.18 g/mol	
Appearance	White to pale cream crystals	Hygroscopic.
Melting Point	56.0 – 65.0 °C	Broad range indicates sensitivity to purity/moisture.
Boiling Point	160 °C @ 17 mmHg	
Optical Rotation	to	in Ethanol.[3] Sign is (+).[3][8] [9]
Solubility	Soluble in Ethanol, Methanol	Slightly soluble in chloroform.
pKa	~8.90	Basic amine functionality.[5]

## Synthetic Methodologies

Two primary routes dominate the production of **(S)-2-Amino-1-phenylethanol**: Classical Chemical Resolution and Biocatalytic Asymmetric Reduction.[1]

### Route A: Chemical Synthesis & Chiral Resolution

This method involves the aminolysis of styrene oxide followed by optical resolution. While robust, it suffers from a maximum theoretical yield of 50% for the desired enantiomer unless a recycling step is employed.

Protocol:

- Aminolysis: React styrene oxide with aqueous ammonia (excess) at 90–125 °C.
  - Mechanism:[10] Nucleophilic attack of

at the less substituted carbon of the epoxide.

- Note: Excess ammonia minimizes dimer formation (bis-alkylation).[1]
- Isolation: Distill the crude reaction mixture (bp 146–196 °C @ 16 mbar) to obtain racemic 2-amino-1-phenylethanol.
- Resolution:
  - Dissolve racemate in methanol.[3]
  - Add Di-O-p-toluoyl-L-tartaric acid (0.5 eq).
  - Crystallize the diastereomeric salt.
  - Basify the salt with NaOH to release the free base **(S)-2-Amino-1-phenylethanol**.[1]

## Route B: Biocatalytic Asymmetric Reduction (Green Chemistry)

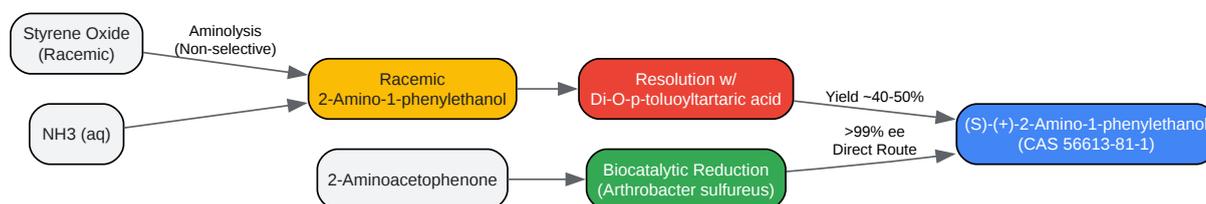
This route utilizes enzymatic catalysis to reduce 2-aminoacetophenone directly to the (S)-alcohol with high enantiomeric excess (>99%), bypassing the waste associated with resolution.  
[1]

Protocol:

- Substrate Preparation: Dissolve 2-aminoacetophenone (1 g/L) in Potassium Phosphate buffer (50 mM, pH 7.0).
- Biocatalyst Addition: Add resting cells of *Arthrobacter sulfureus* or a purified Alcohol Dehydrogenase (ADH) specific for (S)-selectivity.
- Cofactor Regeneration: Supplement with glucose (50 g/L) to drive the NADPH recycling system.
- Incubation: Shake at 30 °C for 6–12 hours.

- Extraction: Extract product with Ethyl Acetate. Evaporate solvent to yield **(S)-2-Amino-1-phenylethanol**.<sup>[1]</sup>

## Visualization of Synthetic Pathways



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Figure 1: Comparison of Chemical Resolution vs. Biocatalytic Synthesis routes.

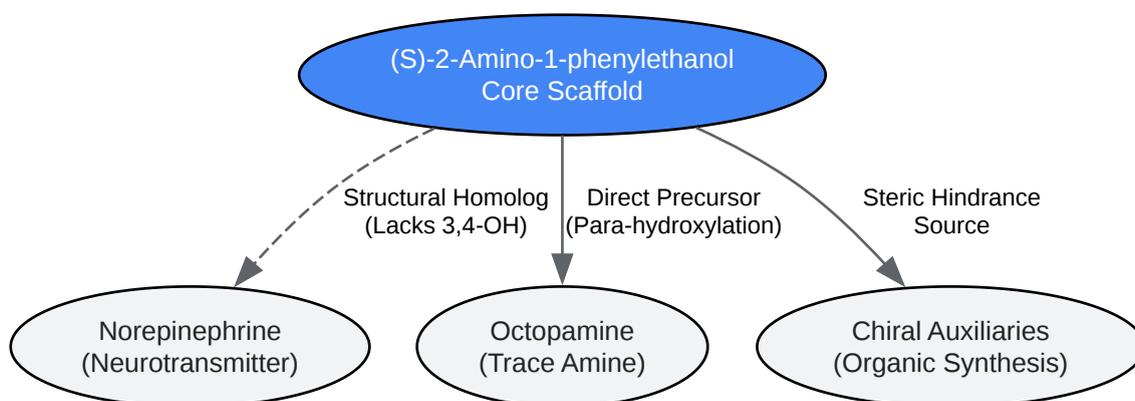
## Pharmaceutical Applications & Mechanism

**(S)-2-Amino-1-phenylethanol** is structurally homologous to the neurotransmitter norepinephrine, lacking only the catechol hydroxyl groups.<sup>[1]</sup> This structural similarity makes it a versatile scaffold.

### Key Applications

- Adrenergic Agonist Precursor: Used in the synthesis of (R)-Octopamine and other beta-agonists.<sup>[1]</sup> The (S)-configuration of the amino alcohol often leads to the biologically active (R)-configuration in derived catecholamines (due to Cahn-Ingold-Prelog priority shifts during substitution or specific binding requirements).<sup>[1]</sup>
- Chiral Auxiliary: Utilized in asymmetric synthesis to induce chirality in aldol reactions and alkylations.
- Vasoconstriction: The sulfate salt exhibits topical vasoconstrictive properties, similar to epinephrine but with a distinct stability profile.

## Structural Activity Relationship (SAR)<sup>[1]</sup>



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Figure 2: Structural relationships between **(S)-2-Amino-1-phenylethanol** and bioactive targets.

## Analytical Characterization

Validating the enantiomeric purity is critical. Standard reverse-phase HPLC is insufficient; chiral stationary phases are required.[1]

## Chiral HPLC Protocol

- Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 0.5 mL/min.
- Detection: UV @ 220 nm or 254 nm.
- Expected Retention:
  - (R)-isomer: Elutes first (typically).[1]
  - (S)-isomer: Elutes second.[1]
  - Note: Validate elution order with racemic standard.

## Nuclear Magnetic Resonance (NMR)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 500 MHz):  
7.2-7.4 (m, 5H, Ar-H), 4.5 (t, 1H, CH-O), 2.6-2.8 (m, 2H, CH<sub>2</sub>-N).[1]
- Derivatization: To determine ee% by NMR, derivatize with Mosher's acid chloride. The diastereomeric protons will show distinct chemical shifts.

## Safety & Handling

Signal Word:WARNING

- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.[3]
  - H335: May cause respiratory irritation.
- Storage:
  - Store under inert gas (Nitrogen/Argon). The amine is sensitive to carbon dioxide (carbamate formation) and oxidation.
  - Keep refrigerated (2-8 °C).
- PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory during handling.

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